molecular formula C14H20N2O6S4 B12120254 Carbamothioic acid, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-, O-[4-[[(2,3-dihydro-1,1-dioxido-3-thienyl)amino]thioxomethoxy]butyl] ester CAS No. 1049122-14-6

Carbamothioic acid, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-, O-[4-[[(2,3-dihydro-1,1-dioxido-3-thienyl)amino]thioxomethoxy]butyl] ester

Cat. No.: B12120254
CAS No.: 1049122-14-6
M. Wt: 440.6 g/mol
InChI Key: XRAOXIBOCKEPDD-UHFFFAOYSA-N
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Description

Carbamothioic acid, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-, O-[4-[[(2,3-dihydro-1,1-dioxido-3-thienyl)amino]thioxomethoxy]butyl] ester (hereafter referred to as the "target compound") is a structurally complex thiocarbamate ester characterized by two 2,3-dihydro-1,1-dioxido-3-thienyl moieties and a butyl ester chain with a thioxomethoxy linkage.

The target compound’s design suggests applications in medicinal chemistry or agrochemicals, where thiocarbamate esters are often employed as enzyme inhibitors or pesticides. However, its stability and synthesis challenges—common among sulfone-containing compounds—may limit practical use without further optimization.

Properties

CAS No.

1049122-14-6

Molecular Formula

C14H20N2O6S4

Molecular Weight

440.6 g/mol

IUPAC Name

O-[4-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)carbamothioyloxy]butyl] N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)carbamothioate

InChI

InChI=1S/C14H20N2O6S4/c17-25(18)7-3-11(9-25)15-13(23)21-5-1-2-6-22-14(24)16-12-4-8-26(19,20)10-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2,(H,15,23)(H,16,24)

InChI Key

XRAOXIBOCKEPDD-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=S)OCCCCOC(=S)NC2CS(=O)(=O)C=C2

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains an active area of research.
    • It likely interacts with specific molecular targets or pathways, influencing cellular processes.
  • Comparison with Similar Compounds

    Structural Differences :

    • The target compound features thienyl sulfone groups and a butyl ester chain , whereas Carbamothioic acid, dipropyl-, S-propyl ester has simpler dipropyl substituents and an S-propyl ester group .
    • The absence of sulfone groups in the dipropyl derivative reduces polarity, likely enhancing lipophilicity and membrane permeability.

    Functional Properties :

    • Reactivity : The dipropyl derivative’s lack of sulfone groups may render it less reactive toward nucleophiles compared to the target compound.
    • Applications: Dipropyl thiocarbamates are historically used as herbicides (e.g., vernolate, CAS 1929-77-7), suggesting the target compound could share pesticidal activity but with modified selectivity due to its sulfone-thienyl motifs .

    N-Boc-Thiomorpholine-3-Carboxylic Acid Ethyl Ester (CAS 859833-24-2)

    Structural Differences :

    • This compound contains a thiomorpholine ring (a sulfur-containing heterocycle) and Boc/ethyl ester protecting groups , contrasting with the target compound’s thienyl sulfone and thioxomethoxy-butoxy linkages .
    • Molar mass: 275.36 g/mol (thiomorpholine derivative) vs. an estimated >400 g/mol for the target compound, implying differences in bioavailability.

    Functional Properties :

    • Stability : Both compounds require low-temperature storage (2–8°C), indicating sensitivity to thermal degradation—a common trait among esters and sulfone-containing molecules .

    Comparative Data Table

    Property Target Compound Carbamothioic Acid, Dipropyl-, S-Propyl Ester (CAS 1929-77-7) N-Boc-Thiomorpholine-3-Carboxylic Acid Ethyl Ester (CAS 859833-24-2)
    Key Functional Groups Thienyl sulfone, thioxomethoxy, butyl ester Dipropyl carbamothioate, S-propyl ester Thiomorpholine, Boc group, ethyl ester
    Molar Mass (g/mol) ~420 (estimated) 193.3 275.36
    Polarity High (due to sulfone groups) Moderate Moderate (Boc group increases hydrophobicity)
    Applications Hypothesized: Enzyme inhibition, pesticides Herbicide (vernolate) Synthetic intermediate
    Stability Likely sensitive to heat and hydrolysis Stable under standard conditions Requires refrigeration (2–8°C)

    Research Findings and Implications

    • Sulfone vs. Non-Sulfone Derivatives: The target compound’s sulfone groups may enhance binding to sulfhydryl-containing enzymes (e.g., cysteine proteases) compared to non-sulfone analogs like Carbamothioic acid, dipropyl-, S-propyl ester. However, this could also increase metabolic clearance rates .
    • Ester Chain Flexibility : The butyl ester chain in the target compound may improve tissue penetration compared to the ethyl ester in the thiomorpholine derivative, though at the cost of synthetic complexity .
    • Toxicity Considerations : Sulfone-containing thiocarbamates are often associated with higher ecotoxicity, necessitating rigorous environmental safety assessments if deployed in agrochemical roles.

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